molecular formula C47H80O17 B1139306 Notoginsenoside Ft1

Notoginsenoside Ft1

Numéro de catalogue: B1139306
Poids moléculaire: 917.1 g/mol
Clé InChI: LLXVPTXOKTYXHU-UGGLCNOCSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Analyse Des Réactions Chimiques

Hydrolysis and Transformation Pathways

Research indicates that Notoginsenoside Ft1 can be synthesized through acid hydrolysis of other saponins present in Panax notoginseng. The following key transformations have been identified:

  • Epimerization : this compound is epimerized from Notoginsenoside ST4, which is produced by cleaving carbohydrate side chains at C-20 of Notoginsenosides Fa and Fc.

  • Hydroxylation : High temperatures facilitate hydroxylation at C-25, enhancing the yield of this compound when using a 25% acetic acid solution.

  • Hydrolysis : Under acidic conditions, the hydrolysis of carbohydrate side chains at C-3 also contributes to the formation of this compound.

The theoretical yield of this compound through these methods is approximately 1.8%, indicating the need for optimized extraction and synthesis protocols to improve efficiency .

Pharmacological Mechanisms

This compound exhibits various biological activities, which are mediated through specific signaling pathways:

  • Cell Proliferation and Apoptosis : In studies involving human neuroblastoma SH-SY5Y cells, this compound demonstrated an inhibitory effect on cell proliferation with an IC50 value of 45 μM. It promotes apoptosis by activating the p38 MAPK and ERK1/2 pathways, leading to increased expression of pro-apoptotic proteins such as cleaved caspase 3 and phospho-p53 .

  • Wound Healing : In diabetic models, this compound enhances fibroblast proliferation via the PI3K/Akt/mTOR signaling pathway, significantly reducing wound closure time compared to controls. It also promotes collagen production and neovascularization, indicating its potential in treating diabetic foot ulcers .

Interaction with Bile Acid Receptors

This compound has been identified as an agonist of TGR5 (a bile acid receptor) while acting as an antagonist for FXR (farnesoid X receptor). This dual action contributes to improved lipid metabolism and insulin sensitivity in high-fat diet-induced obesity models in mice. Specifically, it enhances adipose lipolysis and promotes fat browning by increasing glucagon-like peptide-1 secretion .

Pharmacological Effects

EffectModel/Cell TypeMechanismKey Findings
Inhibition of ProliferationSH-SY5Y Neuroblastomap38 MAPK and ERK1/2 pathwaysIC50 = 45 μM; promotes apoptosis
Wound HealingDiabetic Mouse ModelPI3K/Akt/mTOR pathwayReduced wound closure time by 5.1 days
Lipid MetabolismHigh-Fat Diet MiceTGR5 agonism, FXR antagonismImproved insulin sensitivity and fat metabolism

Applications De Recherche Scientifique

Cardiovascular Health

Notoginsenoside Ft1 has shown promise in cardiovascular applications by inducing endothelium-dependent relaxation in mesenteric arteries through nitric oxide mediation. This effect may support its use in managing conditions like hypertension and atherosclerosis .

Wound Healing

In diabetic models, this compound has been observed to accelerate wound healing processes. It promotes fibroblast proliferation, enhances angiogenesis, and reduces inflammation, leading to faster re-epithelialization and granulation tissue formation. In a study, topical application of this compound reduced wound closure time significantly compared to control treatments .

Cancer Therapy

Recent studies have indicated that this compound can inhibit the growth of colorectal cancer by increasing the proportion of CD8+ T cells in tumor-bearing mice through the USP9X signaling pathway. This suggests a potential role in immunotherapy for cancer treatment .

Case Studies

Study Findings Implications
Study on Diabetic Foot UlcersTopical application reduced healing time from 20.9 days to 15.8 days compared to control .Potential clinical application for diabetic patients with chronic wounds.
Research on ObesityFt1 increased adipose lipolysis and GLP-1 secretion in diet-induced obese mice .Indicates potential for treating obesity-related metabolic disorders.
Colorectal Cancer StudyIncreased CD8+ T cell proportion linked to tumor growth inhibition .Suggests utility in enhancing anti-tumor immune responses.

Mécanisme D'action

Notoginsenoside Ft1 exerts its effects through various molecular targets and pathways:

Comparaison Avec Des Composés Similaires

Le Notoginsenoside Ft1 est unique parmi les ginsénosides en raison de ses activités pharmacologiques et de ses cibles moléculaires spécifiques. Des composés similaires comprennent :

  • Notoginsenoside Fa
  • Notoginsenoside Fc
  • Ginsenoside Rb1
  • Ginsenoside Rc
  • Ginsenoside Rb2
  • Ginsenoside Rb3
  • Ginsenoside Rd
  • Notoginsenoside Fe
  • Ginsenoside Rd2
  • Gypenoside IX
  • 20(S)-Ginsenoside Rg3
  • 20®-Ginsenoside Rg3
  • Notoginsenoside SFt3
  • Ginsenoside Rk1
  • Ginsenoside Rg5
  • 20(S)-Ginsenoside Rh2 .

Le this compound se distingue par son double rôle d'agoniste du TGR5 et d'antagoniste du FXR, ce qui n'est pas communément observé chez les autres ginsénosides .

Activité Biologique

Notoginsenoside Ft1 (Ft1) is a saponin derived from Panax notoginseng, a plant renowned for its medicinal properties in traditional Chinese medicine. Recent studies have elucidated various biological activities of Ft1, highlighting its potential therapeutic applications, particularly in wound healing, hemostasis, and metabolic disorders.

1. Wound Healing

A pivotal study demonstrated that this compound promotes fibroblast proliferation and collagen production through the PI3K/Akt/mTOR signaling pathway. In an excisional wound splinting model using diabetic mice, topical application of Ft1 significantly reduced wound closure time by an average of 5.1 days compared to control treatments (15.8 days vs. 20.9 days). Key findings include:

  • Increased Collagen Production : Ft1 enhanced mRNA expressions of collagen-related genes (COL1A1, COL3A1), TGF-β1, TGF-β3, and fibronectin.
  • Enhanced Angiogenesis : It elevated levels of vascular endothelial growth factor (VEGF), platelet-derived growth factor (PDGF), and fibroblast growth factor (FGF).
  • Reduced Inflammation : Ft1 treatment led to decreased mRNA levels of pro-inflammatory markers such as TNF-α and IL-6 in diabetic wounds .

2. Hemostatic Effects

This compound exhibits significant procoagulant activity by enhancing platelet aggregation. It acts primarily through the P2Y12 receptor on platelets, leading to:

  • Dose-Dependent Platelet Aggregation : Ft1 was found to be the most potent among various saponins tested, facilitating significant platelet aggregation and reducing bleeding time.
  • Intracellular Signaling Activation : The compound increased cytosolic Ca²⁺ levels and modulated cAMP production via the P2Y12 receptor signaling pathway, implicating it in the enhancement of thrombus formation .

Metabolic Effects

Recent research has identified Ft1 as a dual-action compound, acting as an agonist for TGR5 while antagonizing FXR in metabolic contexts:

  • Fat Browning and Lipolysis : In diet-induced obese mice, Ft1 increased lipolysis and promoted fat browning in adipose tissues.
  • GLP-1 Secretion : The compound induced secretion of glucagon-like peptide-1 (GLP-1), which plays a crucial role in glucose metabolism.
  • Bile Acid Regulation : By antagonizing FXR, Ft1 elevated serum bile acids, contributing to improved metabolic profiles in high-fat diet-induced obesity .

Summary of Findings

The biological activities of this compound can be summarized in the following table:

Biological Activity Mechanism Key Findings
Wound HealingPI3K/Akt/mTORReduced wound closure time by 5.1 days; increased collagen production; enhanced angiogenesis; reduced inflammation markers.
HemostasisP2Y12 receptor activationInduced dose-dependent platelet aggregation; reduced bleeding time; increased intracellular Ca²⁺ levels.
Metabolic RegulationTGR5 agonist/FXR antagonistPromoted fat browning; increased GLP-1 secretion; elevated bile acid levels in serum.

Case Studies and Clinical Implications

Research has indicated that this compound could be beneficial for patients with diabetic foot ulcers (DFUs) due to its multifaceted role in enhancing wound healing processes. Additionally, its hemostatic properties suggest potential applications in treating bleeding disorders or during surgical procedures where rapid clot formation is desirable.

Furthermore, the metabolic effects observed in animal models indicate that Ft1 may offer therapeutic avenues for managing obesity and associated metabolic syndromes.

Propriétés

IUPAC Name

(2S,3R,4S,5R)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H80O17/c1-22(2)10-9-14-47(8,58)23-11-16-46(7)31(23)24(50)18-29-44(5)15-13-30(43(3,4)28(44)12-17-45(29,46)6)62-41-38(35(55)33(53)26(19-48)60-41)64-42-39(36(56)34(54)27(20-49)61-42)63-40-37(57)32(52)25(51)21-59-40/h10,23-42,48-58H,9,11-21H2,1-8H3/t23-,24+,25+,26+,27+,28-,29+,30-,31-,32-,33+,34+,35-,36-,37+,38+,39+,40-,41-,42-,44-,45+,46+,47+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLXVPTXOKTYXHU-UGGLCNOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(CO7)O)O)O)C)C)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC[C@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)C)C)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H80O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

917.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.